molecular formula C18H16ClFN2O B12430491 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride

6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride

Cat. No.: B12430491
M. Wt: 336.8 g/mol
InChI Key: NBGAPTWZQXSEAA-DJUREAPSSA-N
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Description

6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenyl group and a hexadeuteriocyclobutyl group, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the incorporation of the hexadeuteriocyclobutyl group. Common reagents used in these reactions include aryl halides, alkynes, and deuterated cyclobutyl compounds. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .

Medicine

The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases where modulation of specific molecular pathways is required. Its deuterated cyclobutyl group may offer advantages in terms of metabolic stability and bioavailability.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the deuterated cyclobutyl group can improve metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(3-chlorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide
  • 6-[2-(3-bromophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide
  • 6-[2-(3-iodophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide

Uniqueness

The uniqueness of 6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide lies in its combination of a fluorophenyl group and a deuterated cyclobutyl group. This combination offers distinct advantages in terms of binding affinity, metabolic stability, and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C18H16ClFN2O

Molecular Weight

336.8 g/mol

IUPAC Name

6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17;/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22);1H/i2D2,5D2,6D2;

InChI Key

NBGAPTWZQXSEAA-DJUREAPSSA-N

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F)[2H].Cl

Canonical SMILES

C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F.Cl

Origin of Product

United States

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